molecular formula C9H16O2S B13185738 2-(Thian-4-yl)butanoic acid

2-(Thian-4-yl)butanoic acid

Cat. No.: B13185738
M. Wt: 188.29 g/mol
InChI Key: VMSFREQCFNMBKB-UHFFFAOYSA-N
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Description

2-(Thian-4-yl)butanoic acid is an organic compound with the molecular formula C9H16O2S It is a derivative of butanoic acid, featuring a thian-4-yl group attached to the second carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)butanoic acid typically involves the reaction of butanoic acid derivatives with thian-4-yl compounds. One common method is the reaction of 4-(2-thienyl)butanoic acid with organotin salts. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-(Thian-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the thian-4-yl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated thian-4-yl derivatives.

Scientific Research Applications

2-(Thian-4-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-(Thian-4-yl)butanoic acid is not well-documented. its derivatives are known to interact with biological targets such as enzymes and receptors, potentially inhibiting or modulating their activity. The thian-4-yl group may play a crucial role in binding to these targets, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

  • 4-(2-Thienyl)butanoic acid
  • 2-(4-Bromophenyl)butanoic acid
  • 4-(2-Naphthyloxy)butanoic acid

Comparison: 2-(Thian-4-yl)butanoic acid is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

2-(thian-4-yl)butanoic acid

InChI

InChI=1S/C9H16O2S/c1-2-8(9(10)11)7-3-5-12-6-4-7/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

VMSFREQCFNMBKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCSCC1)C(=O)O

Origin of Product

United States

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